1-(6-Chloro-pyridin-3-yl)-heptan-1-one
Description
1-(6-Chloro-pyridin-3-yl)-heptan-1-one is a ketone derivative featuring a 6-chloropyridin-3-yl group attached to a heptanone chain. The compound’s structure combines a heteroaromatic pyridine ring with a hydrophobic aliphatic chain, which may influence its physicochemical properties, such as solubility and lipophilicity.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)heptan-1-one |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-12(13)14-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
YEKOITXUGRXPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(6-Chloro-pyridin-3-yl)-heptan-1-one with analogous compounds from the provided evidence, focusing on structural, synthetic, and spectroscopic differences.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of 1-(6-Chloro-pyridin-3-yl)-heptan-1-one and Analogues
Key Observations:
- Chain Length: The target compound’s heptanone chain (C7) enhances lipophilicity compared to the butanone (C4) chain in the BOC-piperazine derivative . This difference may influence membrane permeability in biological systems.
- Chirality: The azetidine-containing analogue features stereocenters ([α]²⁰D = −10.81°), unlike the achiral target compound, which lacks such groups. Chirality in could impact enantioselective interactions in catalysis or drug design.
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
*Note: NMR data from corresponds to a structurally distinct compound but illustrates typical aromatic/alkyl proton signatures.
Key Insights:
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